NP-Ahd-13C3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJCJZKZXOFQZ-OTQLJULOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016783 | |
| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007476-86-9 | |
| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isotopic Labeling Methodologies of Np Ahd 13c3
Strategies for Carbon-13 Incorporation into 1-Aminohydantoin (B1197227) (AHD) Precursors
The incorporation of Carbon-13 into the 1-aminohydantoin (AHD) core structure, specifically at the 2, 4, and 5 positions as indicated by the labeling pattern of NP-Ahd-13C3 openmedscience.com, typically involves the synthesis of the hydantoin (B18101) ring from precursors already enriched with the Carbon-13 isotope. General synthetic routes for hydantoins provide a basis for understanding how these isotopes can be introduced.
Classical hydantoin synthesis methods, such as the Urech and Read syntheses, involve the reaction of amino acids or their derivatives with cyanates or ureas isotope.com. For instance, the Urech hydantoin synthesis involves the condensation of an amino acid with potassium cyanate (B1221674) under acidic conditions, followed by cyclization isotope.com. The Read synthesis involves the reaction of an alpha-amino ester hydrochloride with potassium cyanate isotope.com.
To achieve Carbon-13 labeling at specific positions within the hydantoin ring of AHD, appropriately labeled starting materials would be required. For example, synthesizing the hydantoin ring from Carbon-13 labeled glycine (B1666218) derivatives or labeled urea (B33335) analogs could introduce isotopes into the ring structure sigmaaldrich.comresearchgate.net. One approach for labeling the hydantoin ring carbons (positions 2, 4, and 5) has been demonstrated in the synthesis of phenytoin, where all three carbon positions were labeled using [13C]carbon dioxide and [13C]urea as sources researchgate.net. Applying similar principles, the synthesis of 1-aminohydantoin-13C3 would likely involve the use of Carbon-13 labeled precursors that contribute the carbon atoms to the hydantoin ring during its formation.
While specific detailed synthetic schemes for 1-aminohydantoin-13C3 from labeled precursors were not explicitly detailed in the search results, the general strategies for incorporating Carbon-13 into the hydantoin core by utilizing labeled building blocks in established cyclization reactions are applicable isotope.comsigmaaldrich.comresearchgate.net. 1-Aminohydantoin-13C3, labeled at the 2, 4, and 5 positions, is commercially available, confirming the feasibility of such labeling strategies medchemexpress.com.
Derivatization Pathways to Generate 2-Nitrophenyl-AHD (NP-AHD) from Labeled AHD
2-Nitrophenyl-AHD (NP-AHD) is a derivative formed by the reaction of 1-aminohydantoin (AHD) with 2-nitrobenzaldehyde (B1664092). This derivatization is a common step in analytical procedures for detecting and quantifying AHD, particularly in food safety analysis, as it enhances the detectability of AHD by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netmedchemexpress.comopenmedscience.comsigmaaldrich.comperkinelmer.comr-biopharm.comalfa-chemistry.com. The reaction involves the condensation of the amino group of AHD with the aldehyde group of 2-nitrobenzaldehyde, forming an imine (Schiff base) linkage.
The derivatization pathway to generate this compound from labeled AHD follows the same principle. When 1-aminohydantoin-13C3, with the Carbon-13 labels incorporated into the hydantoin ring, is reacted with unlabeled 2-nitrobenzaldehyde, the resulting product is 2-Nitrophenyl-Ahd-13C3. The Carbon-13 labels originally present in the hydantoin ring of AHD are retained in the NP-AHD structure. This reaction is typically carried out under slightly acidic conditions to facilitate the condensation openmedscience.comsigmaaldrich.comperkinelmer.com. The formation of the nitrophenyl derivative increases the molecular weight and alters the chemical properties of AHD, which is advantageous for chromatographic separation and mass spectrometric detection perkinelmer.com.
Studies have described the synthesis of 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, including AHD, for use as internal standards in LC-MS/MS analysis researchgate.net. This process involves the reaction of the metabolite with 2-nitrobenzaldehyde researchgate.net. When a labeled version of AHD is used in this reaction, the corresponding labeled NP-AHD is produced. For instance, a 13C-labeled 2-nitrobenzaldehyde derivative of 1-aminohydantoin, labeled in the aromatic ring of the nitrobenzaldehyde portion, has been synthesized and coupled with unlabeled 1-aminohydantoin researchgate.netopenmedscience.com. In the case of this compound, the labeling is on the hydantoin ring itself, meaning the 1-aminohydantoin precursor must be synthesized with the 13C isotopes incorporated into its ring structure before reacting with unlabeled 2-nitrobenzaldehyde.
Radiochemical and Isotopic Purity Assessment of Synthesized this compound
This compound is a stable isotope-labeled compound, meaning it contains non-radioactive isotopes of carbon (specifically Carbon-13) and thus does not involve radiochemical purity assessment. Instead, the critical analytical parameters are chemical purity and isotopic purity.
Chemical purity ensures that the synthesized material is indeed this compound and is free from significant chemical impurities that could interfere with its use as an analytical standard. Standard analytical techniques for assessing chemical purity include High-Performance Liquid Chromatography (HPLC) with appropriate detectors (e.g., UV-Vis, Mass Spectrometry) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR). openmedscience.comresearchgate.netopenmedscience.com
Isotopic purity, also known as isotopic enrichment, refers to the percentage of molecules in the sample that contain the specified heavy isotopes (in this case, three Carbon-13 atoms at the designated positions) compared to molecules with the natural isotopic abundance. For this compound, this means verifying that the vast majority of the molecules have three ¹³C atoms in the hydantoin ring and the expected natural abundance of other isotopes. Mass spectrometry, particularly LC-MS or GC-MS, is the primary technique for determining isotopic purity. By analyzing the mass spectrum of the labeled compound, the relative abundance of ions corresponding to different isotopic compositions can be determined criver.com. The mass shift of M+3 observed for this compound confirms the incorporation of three heavy atoms compared to the unlabeled NP-AHD openmedscience.com.
NMR spectroscopy, specifically ¹³C NMR, is also a powerful tool for confirming the position and extent of Carbon-13 labeling within the molecule openmedscience.comresearchgate.netopenmedscience.com. Analysis of the ¹³C NMR spectrum can verify that the Carbon-13 isotopes are indeed located at the intended positions (2, 4, and 5) in the hydantoin ring and can provide information about the isotopic enrichment level at each labeled carbon. Comprehensive NMR analysis, including 2D correlation spectra, can assist in assigning chemical shifts and confirming the structure and labeling integrity researchgate.netopenmedscience.com.
For labeled standards used in quantitative analysis, a Certificate of Analysis (COA) is typically provided, detailing the results of chemical purity and isotopic purity assessments, often determined by techniques like UPLC-MS and NMR criver.comsigmaaldrich.com.
Scale-Up and Industrial Production Considerations for Labeled Standards
The scale-up and industrial production of labeled standards like this compound involve transitioning synthetic procedures from laboratory scale to larger quantities while maintaining chemical and isotopic purity and ensuring reproducibility and economic viability sigmaaldrich.comnorman-network.com. Several factors need careful consideration during this process.
One key aspect is the sourcing and cost of isotopically enriched starting materials. Carbon-13 labeled precursors are significantly more expensive than their natural abundance counterparts, necessitating efficient synthetic routes that minimize waste and maximize the incorporation of the expensive label spirochem.com. Process optimization at each step is crucial to improve yields and reduce manufacturing costs sigmaaldrich.comnorman-network.com.
Reaction conditions that are suitable for small-scale synthesis may need to be adjusted for larger batches. Factors such as mixing, heat transfer, and mass transfer become more critical at larger scales and can affect reaction rates, yields, and impurity profiles sigmaaldrich.comguidechem.com. Process development studies are conducted to understand the impact of these variables and define a robust operating space sigmaaldrich.com.
Equipment selection and design are also important considerations. Reaction vessels, stirrers, and separation equipment must be appropriate for the scale of production and compatible with the chemicals being handled guidechem.com. Safety assessments are conducted to identify and mitigate potential hazards associated with handling larger quantities of materials and running reactions on a larger scale sigmaaldrich.com.
Quality control procedures need to be established and validated for the larger scale. Analytical methods for assessing chemical and isotopic purity must be robust and capable of handling larger sample throughput sigmaaldrich.com. In-process controls may be implemented to monitor the progress of the synthesis and ensure that critical parameters are within acceptable limits.
For labeled standards intended for regulated applications, such as those used in pharmaceutical or food analysis, production often needs to comply with current Good Manufacturing Practices (cGMP) or similar quality standards sigmaaldrich.com. This involves stringent documentation, quality management systems, and validation of processes and analytical methods.
Advanced Chromatographic and Mass Spectrometric Methodologies Utilizing Np Ahd 13c3 As an Internal Standard
Sample Preparation Techniques for NP-Ahd-13C3-spiked Matrices
Clean-Up Strategies for Complex Biological and Food Matrices
The analysis of trace residues in complex biological and food matrices necessitates robust clean-up strategies to minimize interferences and ensure the reliability and sensitivity of analytical methods. mdpi.com For assays utilizing this compound as an internal standard, primarily for the detection of nitrofuran metabolites like 1-aminohydantoin (B1197227) (AHD), various sample preparation and clean-up techniques are employed to handle the complexity of matrices such as animal tissue, milk, sediment, and seafood. mdpi.comuq.edu.auirispublishers.com
A predominant technique is Solid-Phase Extraction (SPE) , which concentrates and purifies analytes from the sample extract by sorption onto a solid sorbent. mdpi.com The choice of sorbent is critical and depends on the analyte's characteristics and the matrix composition. mdpi.com Polymeric-based sorbents, such as the hydrophilic-lipophilic balance (HLB) cartridges, are widely used due to their effectiveness across a range of analyte polarities. taylorfrancis.com For instance, in the analysis of veterinary drugs in sediment, an Oasis HLB solid-phase cartridge was used for sample clean-up following an ultrasound-assisted extraction. mdpi.com Similarly, Oasis HLB cartridges are employed for the clean-up of nitrofuran metabolites in fish samples. uq.edu.au Reverse-phase C18 cartridges are also a common choice for SPE clean-up in biological fluid analysis. mdpi.com
Liquid-Liquid Extraction (LLE) is another fundamental technique used to isolate target compounds. mdpi.com This method involves adding an immiscible organic solvent to the biological sample to transfer the analytes to the organic phase. mdpi.com In the context of nitrofuran metabolite analysis, LLE with ethyl acetate (B1210297) is a frequently reported step following acid hydrolysis and derivatization of the sample. irispublishers.comupm.edu.my
For particularly challenging matrices with high-fat content, such as animal fat, innovative clean-up sorbents are being explored. Hydrophobic carboxymethyl cellulose (B213188) (CMC) has been successfully used as a green sorbent to effectively remove fats from sample extracts, thereby reducing matrix effects. rsc.org
Furthermore, modified extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for the analysis of nitrofuran metabolites. A modified QuEChERS extraction was implemented following a rapid microwave-assisted derivatization, demonstrating the evolution of sample preparation to enhance throughput. nih.gov Protein precipitation is another crucial step, especially for biological samples like plasma or tissue, often achieved by adding organic solvents like methanol (B129727) or strong acids, to remove proteins that can interfere with analysis. taylorfrancis.com
The general workflow for these complex matrices typically involves:
Homogenization of the sample (e.g., tissue, fish). uq.edu.au
Acid hydrolysis to release tissue-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the stable NP-derivatives (e.g., NP-AHD from AHD). irispublishers.comupm.edu.my The isotopically labeled internal standard, this compound, is typically added before this step. euchinasafe.eu
A clean-up step, commonly LLE with ethyl acetate, followed by SPE for further purification. irispublishers.comupm.edu.my
Evaporation of the solvent and reconstitution in a suitable solvent for injection into the LC-MS/MS system. mdpi.comeuchinasafe.eu
These multi-step procedures are essential for removing matrix components like fats, proteins, and other endogenous substances that can cause ion suppression or enhancement in the mass spectrometer, ensuring the accurate quantification of the target analytes. mdpi.comtaylorfrancis.com
Method Validation Protocols and Performance Characteristics for this compound-Based Assays
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For assays using the isotopically labeled internal standard this compound, validation is typically performed in accordance with international guidelines, such as those from the European Commission, to evaluate key performance parameters. nih.govnih.gov These parameters demonstrate the method's reliability, accuracy, and robustness.
Evaluation of Accuracy, Precision, and Selectivity using this compound
Accuracy refers to the closeness of the mean test results to the true value and is often evaluated through recovery studies. In these studies, blank matrices are spiked with known concentrations of the analyte (e.g., AHD) at multiple levels. The use of this compound as an internal standard helps to correct for losses during sample preparation and for matrix-induced signal variations, leading to improved accuracy. researchgate.net For example, a method for analyzing 103 veterinary drugs in sediment reported recoveries for most target compounds in the range of 60–120% when using an isotope-labeled surrogate quantitation method. mdpi.comresearchgate.net In the analysis of nitrofuran metabolites in aquaculture products, quantitation accuracy ranged from 89% to 107%. researchgate.net A study on animal-derived foods showed average recoveries between 80.3% and 119.0%. upm.edu.my
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-assay precision, performed under the same operating conditions over a short interval of time) and reproducibility (inter-assay precision, performed on different days). For a method analyzing nitrofuran metabolites in animal-derived foods, the RSDs were below 8.1% for intra-assay precision and below 10.9% for inter-assay precision. upm.edu.my Another study reported RSDs for nitrofuran metabolites below 10%. nih.gov
Selectivity is the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation (retention time) and mass spectrometric detection (monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring or MRM). gimitec.com For confirmation, at least two specific MRM transitions are monitored for the target analyte, and the ratio of their responses must fall within a specified tolerance compared to that of a standard. gimitec.com The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte but is distinguished by its mass, further enhances selectivity by confirming the identity of the analyte peak. upm.edu.my Validation protocols verify selectivity by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. gimitec.com
| Matrix | Analyte | Spiking Level | Average Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|---|
| Animal-Derived Food | AHD | 1, 2, 5 µg/kg | 80.3 - 119.0 | < 8.1 (Intra-assay), < 10.9 (Inter-assay) | upm.edu.my |
| Aquaculture (Shrimp, Catfish, Crawfish) | Nitrofuran Metabolites | 0.25 ng/g | 89 - 107 | ≤ 8.3 | researchgate.net |
| Animal Fat | AHD | 0.5, 1.0, 1.5 µg/kg | 83.3 - 104.3 | < 10 | nih.gov |
| Sediment | Veterinary Drugs | 10x MQL | 60 - 120 (for 93 targets) | < 20 (for 93 targets) | researchgate.net |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net These limits are crucial for methods designed to detect banned substances, where regulations often mandate very low detection capabilities.
LOD and LOQ are typically determined by analyzing samples spiked at low concentrations and are often calculated based on the signal-to-noise ratio (S/N), with an S/N of 3 commonly used for LOD and an S/N of 10 for LOQ. upm.edu.my For the analysis of nitrofuran metabolites, including AHD for which this compound serves as an internal standard, highly sensitive LC-MS/MS methods have been developed to meet the minimum required performance levels (MRPL) set by regulatory bodies like the European Union. uq.edu.au
Several studies have reported the LODs and LOQs for nitrofuran metabolites in various matrices:
In a method for animal-derived foods, the LOD and LOQ for AHD were reported as 0.4-0.5 µg•kg⁻¹ and 0.8-1.0 µg•kg⁻¹, respectively. upm.edu.my
A rapid method for aquaculture products demonstrated a detection limit of ≤0.06 ng/g and a quantification limit of ≤0.2 ng/g for nitrofuran metabolites. researchgate.net
In animal fat samples, the LOD for AHD was 0.28 µg kg⁻¹ and the LOQ was 0.9 µg kg⁻¹. nih.gov
For milk analysis, the LOD for AHD was found to be 0.29 µg/kg, with an LOQ of 0.91 µg/kg. irispublishers.com
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Source |
|---|---|---|---|
| Animal-Derived Food | 0.4 - 0.5 | 0.8 - 1.0 | upm.edu.my |
| Aquaculture Products | ≤ 60 | ≤ 200 | researchgate.net |
| Animal Fat | 0.28 | 0.9 | nih.gov |
| Milk | 0.29 | 0.91 | irispublishers.com |
| Sediment | 1.2 | 2.5 | mdpi.com |
Assessment of Matrix Effects and Compensation through Isotopic Internal Standards
Matrix effects are a significant challenge in LC-MS/MS analysis, especially for complex biological and food samples. mdpi.com They are caused by co-eluting endogenous components from the matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. mdpi.com
The assessment of matrix effects is a critical part of method validation. It is often evaluated by comparing the response of an analyte in a post-extraction spiked sample (matrix extract) to the response of the analyte in a pure solvent at the same concentration.
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). mdpi.comaltascientific.cn this compound is an ideal SIL-IS for the quantification of NP-AHD because it has nearly identical chemical and physical properties to the analyte. altascientific.cn It co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ionization effects. mdpi.comuib.no Since the SIL-IS and the native analyte are affected proportionally, the ratio of their signals remains constant, allowing for accurate quantification even when significant signal suppression or enhancement occurs. upm.edu.my
Studies have demonstrated the effectiveness of this approach. In an analysis of 103 veterinary drugs in sediment, matrix effects ranged from -85% (suppression) to +84% (enhancement). mdpi.comresearchgate.net However, the use of an isotope-labeled surrogate quantitation method significantly improved accuracy, with recoveries for the majority of compounds falling within the acceptable range of 60-120%. mdpi.comresearchgate.net This highlights the indispensable role of compounds like this compound in modern quantitative analysis of complex samples. altascientific.cn
Inter-Laboratory Proficiency Testing and Harmonization with this compound
Inter-laboratory comparisons (ILCs) , and specifically proficiency testing (PT) , are essential for external quality assessment. eurachem.orgeuropa.eu They allow a laboratory to compare its performance against other laboratories, providing an independent assessment of its analytical capabilities. eurachem.orggoldstandarddiagnostics.us Participation in PT schemes is often a requirement for laboratory accreditation (e.g., under ISO/IEC 17025) and is crucial for ensuring that different laboratories can achieve comparable and reliable results—a concept known as harmonization. europa.euctc-n.org
For methods analyzing regulated compounds like nitrofuran metabolites, PT schemes involve the distribution of test materials (e.g., spiked or incurred animal tissue) with unknown concentrations of the analytes to participating laboratories. nih.govgimitec.com Each laboratory analyzes the samples using its own established method, which would ideally employ an SIL-IS like this compound for quantification. nih.gov
The results are submitted to the PT organizer, who evaluates them against the assigned value, often determined by a reference laboratory or from the consensus of participants. ctc-n.org Successful performance in PT schemes demonstrates a laboratory's competence and the fitness-for-purpose of its analytical method. nih.gov The use of harmonized methods, validated with robust internal standards like this compound, across different laboratories is key to achieving consistency in monitoring and regulatory enforcement worldwide. europa.eu For example, methods validated for nitrofuran analysis are applied to PT materials to ensure they perform satisfactorily and meet regulatory requirements. nih.govgimitec.com
Applications of Np Ahd 13c3 in Regulatory Monitoring and Food Safety Surveillance
Detection and Quantification of Nitrofuran Metabolites in Foods of Animal Origin
The standard analytical approach for detecting nitrofuran metabolites involves the hydrolysis of tissue samples to release the protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (B1664092). The resulting nitrophenyl (NP) derivatives are then extracted, purified, and analyzed, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). euchinasafe.eunih.govnih.gov To correct for analyte losses during sample preparation and for matrix effects during analysis, a stable isotope-labeled internal standard is added to the sample at the beginning of the procedure. nih.gov NP-Ahd-13C3, a ¹³C-labeled version of the derivatized AHD metabolite, is the ideal internal standard for the quantification of AHD. gimitec.comsci-hub.se Its chemical and physical properties are nearly identical to the target analyte (NP-AHD), but its mass is different, allowing the mass spectrometer to distinguish between the two. gimitec.com This ensures highly accurate quantification of the AHD metabolite across a variety of complex food matrices.
This compound is integral to methods developed for monitoring nitrofurantoin (B1679001) residues in poultry products. Analytical methods using LC-MS/MS have been validated for the determination of nitrofuran metabolites in chicken muscle and eggs. nih.govnih.gov In a method developed for analyzing nitrofuran metabolites in fatty animal samples like chicken, the use of an isotope internal standard like 2-NP-AHD-13C3 was essential for achieving accurate quantification. nih.gov The validation of this method in spiked chicken samples demonstrated good performance, with average recoveries ranging from 83.3% to 104.3% and limits of quantification between 0.20 to 0.28 µg/kg. nih.gov
Table 1: Performance of an LC-MS/MS Method Using this compound for AHD Detection in Chicken Muscle
| Parameter | Value |
| Spiking Levels | 0.5, 1.0, and 1.5 µg/kg |
| Average Recovery | 83.3% - 104.3% |
| Intra-day Precision (CV) | < 10% |
| Limit of Quantification (LOQ) | 0.20 - 0.28 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
Data sourced from a study on the determination of nitrofuran metabolites in animal-fat samples. nih.gov
The illegal use of nitrofurans in aquaculture is a significant concern for global food safety. Consequently, robust monitoring programs are in place for products like shrimp and fish. This compound is used as an internal standard in LC-MS/MS methods for the routine testing of these products. pepolska.plgimitec.com One study detailed a UPLC-MS/MS method for the simultaneous detection of four nitrofuran metabolites in various aquatic products. uq.edu.au The method, which utilized ¹³C₃-AHD as an internal standard, was validated according to EU guidelines and successfully applied to 120 fish samples, demonstrating its effectiveness for monitoring purposes. uq.edu.au The study found AHD was detected in 5.0% of the samples, with a median value of 55.7 µg/kg in the positive samples. uq.edu.au
Table 2: Validation Data for UPLC-MS/MS Analysis of AHD in Aquatic Products
| Parameter | Value |
| Linearity (R²) | > 0.9959 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery Rate | 88% - 112% |
| Relative Standard Deviation | 2% - 4% |
Data from a study on the determination of nitrofuran metabolites in aquatic products. uq.edu.au
Regulators also monitor livestock tissues for nitrofuran residues. Methods have been developed and validated for various animal tissues, including porcine and bovine muscle, using isotopically labeled internal standards such as AHD-¹³C₃ to ensure accuracy. nih.govqub.ac.ukeuchinasafe.eu A comprehensive LC-MS/MS method was developed for the confirmation of five nitrofuran metabolites in animal muscle tissue. researchgate.net The use of internal standards is critical in these multi-residue methods to compensate for matrix variations between different tissue types. qub.ac.uksci-hub.se One study described the simultaneous quantification of nitrofuran metabolites in pork, where ¹³C₃-AHD was used as the internal standard for AHD, demonstrating the method's applicability to livestock surveillance. uq.edu.au
The application of this compound extends to other food products like milk and honey. A single, comprehensive method was developed to analyze 16 different prohibited substances, including the metabolites of five nitrofurans, in raw milk. wur.nl This method employed AHD-¹³C₃ as an internal standard and involved acid hydrolysis and derivatization steps before LC-MS/MS analysis. wur.nl Similarly, analytical methods have been established for detecting nitrofuran metabolites in honey. nih.govrsc.org One study validated a method for detecting four metabolites in honey, achieving recoveries of over 85% and limits of detection between 0.1 and 0.3 µg/kg. researchgate.net The use of isotope-labeled standards is crucial in complex matrices like honey to ensure the reliability of the results. nih.gov
Compliance with International Regulatory Standards and Reference Points for Action (RPA)
The use of banned substances like nitrofurans in food production is regulated by strict international standards. In the European Union, these substances are listed as prohibited, and a maximum residue limit (MRL) cannot be established. nih.gov Instead, Reference Points for Action (RPAs) are set. europa.eueuropa.eu The RPA is the minimum concentration of a residue that can be detected and confirmed by official control laboratories, triggering enforcement actions. europa.eu
The European Commission established an RPA for nitrofuran metabolites of 0.5 µg/kg in foods of animal origin. europa.eud-nb.info Analytical methods used for official control must be validated according to rigorous criteria, such as those outlined in Commission Regulation (EU) 2021/808, to demonstrate their capability of reliably detecting residues at or below the RPA. nih.govd-nb.info The use of stable isotope-labeled internal standards like this compound is a cornerstone of these confirmatory methods. sci-hub.senih.gov It ensures the high degree of accuracy and precision required to meet these stringent regulatory demands and to provide unequivocal evidence of non-compliance. gimitec.comeuchinasafe.eu The decision limit (CCα), a critical performance characteristic determined during validation, indicates the concentration at which a laboratory can decide with statistical certainty that the analyte is present. nih.gov Methods utilizing this compound consistently achieve CCα values well below the 0.5 µg/kg RPA, demonstrating their suitability for regulatory enforcement. nih.govd-nb.info
Development of Rapid Screening Methods Incorporating this compound for On-Farm Surveillance
While highly accurate, standard confirmatory methods involving overnight incubation can be time-consuming. d-nb.info There is a growing need for faster methods to increase sample throughput and enable more responsive surveillance. Research has focused on shortening the sample preparation time. One innovative approach replaced the traditional 16-hour water bath derivatization with a rapid 2-hour microwave-assisted reaction, followed by a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. d-nb.info
Even in these rapid methods, the inclusion of isotopically labeled internal standards remains crucial for confirmation and quantification. This rapid analytical method was fully validated for eight nitrofuran metabolites, including AHD, and demonstrated excellent sensitivity with decision limits (CCα) ranging from 0.013 to 0.200 µg/kg. d-nb.info Such advancements significantly shorten laboratory turnaround times from four days to two, facilitating more efficient monitoring and playing a vital role in the surveillance of the illegal use of nitrofuran drugs. d-nb.info While not yet suited for on-farm use, these developments represent a significant step towards more rapid surveillance capabilities.
Research on the Toxicological Implications of Nitrofuran Metabolites As Monitored by Np Ahd 13c3 Based Assays
Association of Nitrofuran Metabolite Residues with Carcinogenic and Mutagenic Potentials
A substantial body of evidence supports the toxicological risks associated with nitrofuran derivatives, primarily their carcinogenic and mutagenic properties. nih.govnih.govmdpi.com These toxic effects are largely attributed to the metabolites formed within the animal's body. nih.gov After administration, parent nitrofuran compounds are rapidly metabolized, and the resulting metabolites can covalently bind to tissue macromolecules, including proteins, forming persistent residues. anses.frnih.govmdpi.com
Studies have demonstrated that nitrofuran metabolites are genotoxic and carcinogenic. anses.frresearchgate.net For instance, furazolidone's metabolite, 3-amino-2-oxazolidinone (AOZ), is recognized for its genotoxic, mutagenic, and hepatotoxic effects in mammals. researchgate.net The concern is that consumption of food containing these tissue-bound residues can lead to the release of the harmful metabolite side-chains in the human stomach. anses.fr Because of this clear-cut genotoxicity and mutagenicity, a safe level of intake for these residues cannot be established. mdpi.com Consequently, regulatory bodies have banned their use in food animal production. researchgate.netacs.org The genotoxic potential of several nitrofuran compounds has been confirmed in various bacterial test systems, such as the Ames Test and E. coli WP2 uvrA assays. nih.govsemanticscholar.org
Table 1: Key Nitrofuran Antibiotics and Their Marker Metabolites
| Parent Nitrofuran Drug | Marker Metabolite |
|---|---|
| Nitrofurantoin (B1679001) | 1-aminohydantoin (B1197227) (AHD) |
| Furazolidone | 3-amino-2-oxazolidinone (AOZ) |
| Furaltadone (B92408) | 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) |
Role of NP-Ahd-13C3 in Quantifying Exposure to Banned Veterinary Drugs
The enforcement of bans on nitrofuran antibiotics hinges on the ability to detect their residues in food products accurately. Since the parent drugs have short half-lives, monitoring strategies focus on their more stable and persistent tissue-bound metabolites. acs.orgresearchgate.netmdpi.com this compound is an isotopically labeled internal standard used in confirmatory analytical methods like LC-MS/MS to quantify 1-aminohydantoin (AHD), the metabolite of nitrofurantoin.
The analytical strategy involves releasing the protein-bound metabolites from tissue samples through acid hydrolysis. anses.fracs.org During this process, the released metabolites are simultaneously derivatized, often with 2-nitrobenzaldehyde (B1664092), to enhance their stability and detectability by mass spectrometry. usda.gov The resulting derivative of AHD is known as NP-AHD.
To ensure accurate quantification and to correct for any analyte loss during sample preparation and analysis, a known amount of a stable isotope-labeled internal standard, such as this compound, is added to the sample at the beginning of the extraction process. Because this compound is chemically identical to the derivatized AHD (NP-AHD) but has a different mass due to the Carbon-13 isotopes, it can be distinguished by the mass spectrometer. This allows for precise measurement of the AHD concentration in the original sample, even at very low levels. Such methods are sensitive enough to detect metabolite concentrations below the minimum required performance limit (MRPL) or reference point for action (RPA), which has been set at levels as low as 0.5 µg/kg. acs.orgnih.gov
Risk Assessment Methodologies Utilizing Data from this compound-Supported Analysis
Given the genotoxic and carcinogenic nature of nitrofuran metabolites, establishing a health-based guidance value like an Acceptable Daily Intake (ADI) is not considered appropriate. mdpi.com Instead, regulatory bodies use a risk assessment approach known as the Margin of Exposure (MOE). anses.frmdpi.com The MOE is a ratio of a toxicological reference point (such as the benchmark dose lower confidence limit, BMDL) to the estimated human dietary exposure.
Accurate dietary exposure assessment is critical for this methodology, and it relies on precise quantitative data from monitoring programs. Analytical methods using isotopically labeled standards like this compound provide the high-quality data needed for these exposure calculations. By quantifying the levels of metabolites like AHD in various foodstuffs, risk assessors can estimate consumer intake.
A pilot investigation in Armenia, for example, used quantitative data on nitrofuran metabolites in fish and honey to calculate MOE values. nih.gov In that study, all calculated MOE values were over 10,000, a level generally considered to indicate a low level of health concern for consumers. nih.gov The European Food Safety Authority (EFSA) also used the MOE approach in its scientific opinion on nitrofurans. It concluded that exposure to food contaminated with nitrofuran marker metabolites at or below 1.0 µg/kg is unlikely to be a health concern, as this level of contamination resulted in MOEs of 200,000 or greater for carcinogenicity. anses.fr These risk assessments are directly dependent on the reliable quantification of nitrofuran residues, a task for which this compound and similar standards are indispensable.
Table 2: Research Findings on Nitrofuran Metabolite Detection and Persistence
| Study Focus | Matrix | Key Findings | Reference |
|---|---|---|---|
| Metabolite Stability | Pig Muscle & Liver | Residues are largely resistant to cooking; stable for at least 8 months at -20°C. | researchgate.net |
| Residue Detection | Fish & Honey (Armenia) | 33.3% of fish and 44.4% of honey samples contained metabolites; MOE indicated low health risk at detected levels. | nih.gov |
| Residue Detection | Shrimp | Commercial feed found to be a source of contamination, with AHD levels up to 11.29 µg/kg. | nih.gov |
Emerging Research Directions and Future Prospects for Np Ahd 13c3 in Chemical and Food Safety Research
Integration with Novel Analytical Platforms and Miniaturized Devices
The conventional method for the detection of nitrofuran metabolites, including the use of NP-Ahd-13C3 as an internal standard, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). While highly effective and sensitive, there is a growing trend towards the development of more rapid, portable, and automated analytical systems.
The integration of isotopic standards like this compound with novel analytical platforms is a key area of research. These platforms aim to bring the laboratory to the sample, enabling on-site and real-time monitoring.
Microfluidic Devices: Recent advancements have seen the development of microfluidic platforms, or "lab-on-a-chip" systems, for the detection of veterinary drug residues. researchgate.netmdpi.com These devices integrate sample preparation, separation, and detection into a single, miniaturized chip. For instance, a visual microfluidic detection platform using quantum dots has been developed for the rapid and sensitive detection of veterinary drugs, including 1-aminohydantoin (B1197227) hydrochloride (AHD). nih.gov The platform offers advantages of simple operation, low cost, and rapid sensing, making it potentially useful for the visual and quantitative detection of veterinary drug residues in both aquatic products and the environment. nih.gov The use of this compound in such systems would provide the same benefits of accurate quantification as in traditional LC-MS/MS but in a portable format.
Immunosensors and Biosensors: Immunosensors, which utilize the specific binding between an antibody and an antigen, are another promising area. veterinaryworld.org These can be coupled with various detection methods, such as fluorescence or electrochemistry, to provide rapid and sensitive results. While many rapid screening methods like ELISA and lateral flow assays exist, the integration of isotopic standards is less common. However, research into more quantitative biosensor-based approaches could see the incorporation of labeled compounds like this compound to improve accuracy and reduce false-positive or false-negative rates.
The table below summarizes the comparison between conventional and emerging analytical platforms for nitrofuran metabolite analysis.
| Feature | Conventional LC-MS/MS | Novel Microfluidic/Biosensor Platforms |
| Portability | Lab-based, not portable | Highly portable, suitable for on-site use |
| Speed | Longer analysis time (hours) | Rapid analysis time (minutes) mdpi.com |
| Sample Volume | Requires larger sample volumes | Requires minimal sample and reagent volumes mdpi.com |
| Automation | Can be automated but complex | High potential for full automation researchgate.net |
| Cost | High initial and operational costs | Lower manufacturing and operational costs nih.gov |
| Use of Isotopic Standards | Standard practice for quantification | Emerging, potential for improved accuracy |
Potential for this compound in Environmental Residue Monitoring Beyond Food
The concerns regarding nitrofuran antibiotics extend beyond food safety to their potential impact on the environment. The release of these compounds and their metabolites into ecosystems through animal waste and aquaculture can lead to the contamination of soil and water resources.
The use of this compound is expanding from food matrices to environmental samples. A highly effective method for the simultaneous determination of 103 veterinary drugs, including the derivatized metabolite of nitrofurantoin (B1679001), in sediment has been developed using liquid chromatography-tandem mass spectrometry with this compound as one of the isotope-labeled surrogates. mdpi.com This demonstrates the applicability and importance of using such standards to accurately quantify veterinary drug residues in complex environmental matrices, helping to overcome matrix effects and improve accuracy. mdpi.com
The presence of nitrofuran metabolites in the environment poses several risks:
Development of Antimicrobial Resistance: The continuous presence of low levels of antibiotics in the environment can contribute to the selection and spread of antibiotic-resistant bacteria.
Ecological Toxicity: These compounds can be toxic to aquatic organisms and disrupt microbial communities in the soil.
Re-entry into the Food Chain: Contaminated water and soil can lead to the uptake of these residues by crops or other organisms, creating a pathway for re-entry into the human food chain. most.gov.bd
Monitoring nitrofuran metabolites in environmental samples such as soil, sediment, and wastewater is crucial for a comprehensive risk assessment. most.gov.bdmdpi.com The use of this compound in these analyses is critical for generating reliable data to understand the environmental fate and transport of these contaminants and to develop effective remediation strategies.
Collaborative Research Initiatives and Data Sharing for Global Food Safety
Ensuring the safety of the global food supply chain is a collaborative effort that requires the sharing of data and expertise among regulatory bodies, research institutions, and industry stakeholders. Several international initiatives are in place to facilitate this collaboration, particularly in the area of veterinary drug residue monitoring.
International Databases and Networks: Organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) have established platforms and networks to share information on food contaminants. The Joint FAO/WHO Food Standards Programme's Codex Alimentarius Commission sets international food standards, including maximum residue limits for veterinary drugs. apec.org
The European Union has a robust system of European Union Reference Laboratories (EURLs) that work with National Reference Laboratories (NRLs) in member states to ensure high-quality and uniform testing for contaminants, including veterinary drug residues. wur.nl These laboratories collaborate on method development, validation, and data sharing. eurl-pesticides.eueurlplanthealth.nl EFSA's scientific network on chemical monitoring data collection consolidates data on chemical occurrence, including veterinary medicinal product residues, to support risk assessments. europa.eu
Furthermore, initiatives like the VetCAb-ID (Veterinary Consumption of Antibiotics—International Documentation) database provide a web-based infrastructure for users to document antimicrobial usage in the veterinary field at a global level. mdpi.com Such platforms are crucial for monitoring trends in antibiotic use and resistance.
The table below highlights some key data-sharing initiatives relevant to veterinary drug residue monitoring.
| Initiative/Organization | Key Function | Relevance to this compound |
| Codex Alimentarius Commission (FAO/WHO) | Sets international food standards (e.g., MRLs). apec.org | Provides the regulatory framework for which this compound is used for compliance testing. |
| European Union Reference Laboratories (EURLs) | Harmonize testing methods and promote good laboratory practices across the EU. wur.nl | Drive the development and validation of analytical methods that utilize standards like this compound. |
| EFSA's Chemical Monitoring Data Network | Collects and analyzes data on chemical contaminants in food. europa.eu | The data generated using this compound contributes to EU-wide risk assessments. |
| VetCAb-ID | International database for monitoring veterinary antibiotic consumption. mdpi.com | Provides context for the prevalence of nitrofuran use and the need for monitoring with standards like this compound. |
| FAO/IAEA Coordinated Research Projects | Support Member States in developing and strengthening analytical capabilities for food safety. iaea.org | Facilitate the transfer of technology and expertise in using isotopic standards for residue analysis. |
Challenges and Opportunities in the Synthesis and Application of Advanced Isotopic Standards
The synthesis and application of advanced isotopic standards like this compound present both challenges and opportunities that drive innovation in analytical chemistry.
Challenges:
Synthesis Complexity and Cost: The synthesis of ¹³C-labeled compounds can be complex and expensive. It often requires multi-step synthetic routes starting from a limited number of commercially available ¹³C-labeled precursors. The cost of these starting materials significantly impacts the final price of the isotopic standard. foodriskmanagement.com
Achieving High Isotopic Purity: Ensuring high isotopic enrichment is crucial for the accuracy of the standard. This requires careful control of the synthetic process and purification steps to minimize the presence of the unlabeled analogue.
Availability of Starting Materials: The availability of specific ¹³C-labeled starting materials can be a limiting factor in the development of new isotopic standards for a wide range of analytes.
Opportunities:
Superior Accuracy with ¹³C-Labeling: Carbon-13 labeled standards are often preferred over deuterated (²H) standards. Because the mass difference between ¹³C and ¹²C is smaller than that between deuterium (B1214612) and hydrogen, ¹³C-labeled compounds have chromatographic retention times that are virtually identical to their unlabeled counterparts. This co-elution minimizes the risk of analytical bias that can sometimes occur with deuterated standards due to isotopic effects on chromatographic separation. foodriskmanagement.com
Development of Novel Synthetic Routes: The challenges in synthesis drive research into more efficient and cost-effective synthetic pathways. This includes exploring new catalysts, reaction conditions, and purification techniques to improve yields and reduce costs.
Biological Production of Labeled Compounds: An emerging area is the biological production of uniformly ¹³C-labeled compounds. By growing microorganisms on a ¹³C-enriched medium, it is possible to produce a wide range of labeled biomolecules that can be used as internal standards. researchgate.net This approach has the potential to provide complex internal standards that are difficult to produce through chemical synthesis. libios.fr
Meeting the Demands of Multi-Residue Methods: As analytical methods move towards the simultaneous detection of hundreds of compounds, there is a growing demand for a wider range of high-quality isotopic standards. This creates a significant market and research opportunity for the development and production of new labeled compounds.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing NP-Ahd-13C3, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves carbodiimide coupling (e.g., EDC/NHS chemistry) for stable bond formation . To ensure reproducibility, document reaction conditions (temperature, pH, molar ratios), purification steps (HPLC or column chromatography), and validation via mass spectrometry or nuclear magnetic resonance (NMR) . Standard operating procedures (SOPs) should align with NIH preclinical reporting guidelines, including raw data archiving and reagent batch details .
Q. Which analytical techniques are essential for characterizing this compound’s structural and functional properties?
- Methodological Answer : Use a tiered approach:
- Primary characterization : High-resolution mass spectrometry (HRMS) for molecular weight validation; NMR (¹H, ¹³C) for structural confirmation .
- Secondary analysis : Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups; X-ray crystallography for 3D conformation (if crystalline) .
- Functional assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies . Maintain raw data logs with metadata (e.g., instrument calibration) .
Q. How should researchers design initial bioactivity assays for this compound?
- Methodological Answer : Start with in vitro models (e.g., cell lines expressing target receptors) to assess dose-response relationships. Include positive/negative controls and triplicate measurements to account for variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance . Preclinical studies must follow ethical guidelines for cell/tissue use, with explicit documentation of consent protocols if using human-derived samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as:
- Experimental conditions : Buffer composition (e.g., ionic strength), temperature, and assay duration .
- Data normalization : Correct for batch effects or instrument drift using internal standards .
- Cross-validation : Replicate conflicting experiments in a controlled environment, adhering to protocols from peer-reviewed studies . Publish negative results to reduce publication bias .
Q. What strategies optimize this compound’s stability in complex biological matrices (e.g., serum)?
- Methodological Answer :
- Formulation screening : Test stabilizers (e.g., albumin, cyclodextrins) via stability-indicating assays (HPLC-UV or LC-MS) .
- Kinetic studies : Monitor degradation rates under physiological conditions (pH 7.4, 37°C) to identify degradation pathways .
- Computational modeling : Predict binding interactions with serum proteins using molecular docking tools (e.g., AutoDock Vina) to guide empirical testing .
Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?
- Methodological Answer : Integrate methods such as:
- Omics integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to map signaling pathways affected by this compound .
- Structural biology : Cryo-EM or molecular dynamics simulations to visualize ligand-receptor interactions at atomic resolution .
- Pharmacokinetic modeling : Use compartmental models to predict tissue distribution and clearance rates, validated via LC-MS/MS .
Data Management and Reporting
Q. What are the best practices for documenting and sharing this compound research data?
- Methodological Answer :
- Structured repositories : Deposit raw spectra, crystallographic data, and assay results in public databases (e.g., PubChem, Zenodo) with DOIs .
- Metadata standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable), including experimental protocols, reagent lot numbers, and software versions .
- Conflict resolution : Use version-controlled platforms (e.g., GitHub) to track data revisions and annotate outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
